Biotin Ethylenediamine [N-(2-Aminoethyl)biotinamide, hydrobromide]
Biotin Ethylenediamine [N-(2-Aminoethyl)biotinamide, hydrobromide]
Amine-Containing biotin probe that serves as a versatile intermediate for the coupling of biotin to DNA, carboxylic acids, and other biomolecules. It can be conjugated to aldehydes/ketones to form a Schiff base – which can be reduced to a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) to form a stable biotinylated probes, also noted for use in transglutaminase-mediated modification of glutamine residues in cells and certain proteins. Please also see bottom of the page for other related probes.
Brand Name:
Vulcanchem
CAS No.:
216299-38-6
VCID:
VC0149246
InChI:
InChI=1S/C12H22N4O2S.BrH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1
SMILES:
C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Br
Molecular Formula:
C12H23BrN4O2S
Molecular Weight:
367.31 g/mol
Biotin Ethylenediamine [N-(2-Aminoethyl)biotinamide, hydrobromide]
CAS No.: 216299-38-6
Reference Standards
VCID: VC0149246
Molecular Formula: C12H23BrN4O2S
Molecular Weight: 367.31 g/mol
CAS No. | 216299-38-6 |
---|---|
Product Name | Biotin Ethylenediamine [N-(2-Aminoethyl)biotinamide, hydrobromide] |
Molecular Formula | C12H23BrN4O2S |
Molecular Weight | 367.31 g/mol |
IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrobromide |
Standard InChI | InChI=1S/C12H22N4O2S.BrH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1 |
Standard InChIKey | SGNZEZHLDUVMMU-GRIHUTHFSA-N |
Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2.Br |
SMILES | C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Br |
Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Br |
Description | Amine-Containing biotin probe that serves as a versatile intermediate for the coupling of biotin to DNA, carboxylic acids, and other biomolecules. It can be conjugated to aldehydes/ketones to form a Schiff base – which can be reduced to a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) to form a stable biotinylated probes, also noted for use in transglutaminase-mediated modification of glutamine residues in cells and certain proteins. Please also see bottom of the page for other related probes. |
PubChem Compound | 22882678 |
Last Modified | Nov 11 2021 |
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